molecular formula C10H7BrF2O B2411105 4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran CAS No. 2248352-44-3

4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran

Cat. No. B2411105
CAS RN: 2248352-44-3
M. Wt: 261.066
InChI Key: WUJZJXSVWOQNHI-UHFFFAOYSA-N
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Description

4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran, also known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDF is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran is not fully understood, but it is believed to act as a ligand for various receptors, including the serotonin 5-HT1A receptor and the dopamine D3 receptor. This compound has been shown to modulate the activity of these receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of gene expression. This compound has also been shown to have antioxidant properties, making it a potential therapeutic agent for treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran in lab experiments is its high yield and relatively short reaction time. This compound is also relatively stable and can be stored for extended periods. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran. One direction is the further exploration of its potential therapeutic applications, including its use as an anticancer agent and its potential for treating anxiety and depression. Another direction is the development of more efficient and environmentally friendly synthesis methods for this compound. Additionally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Pd-catalyzed direct C-H arylation reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing this compound. In this method, 2-methyl-1-benzofuran is reacted with 4-bromo-7-(difluoromethyl)-iodobenzene in the presence of a palladium catalyst and a base to yield this compound. The yield of this compound using this method is typically high, and the reaction time is relatively short.

Scientific Research Applications

4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, a ligand for G protein-coupled receptors, and a potential therapeutic agent for treating various diseases. This compound has been shown to bind to the serotonin 5-HT1A receptor with high affinity, making it a potential therapeutic agent for treating anxiety and depression. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.

properties

IUPAC Name

4-bromo-7-(difluoromethyl)-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJZJXSVWOQNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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